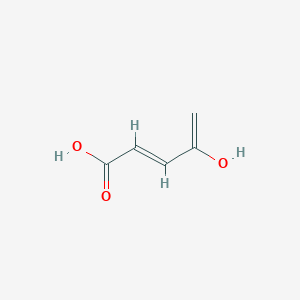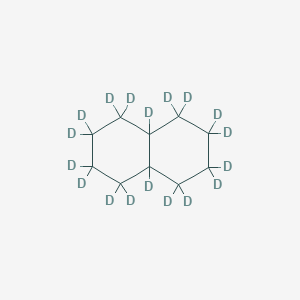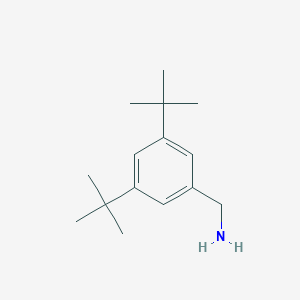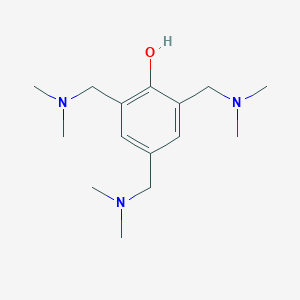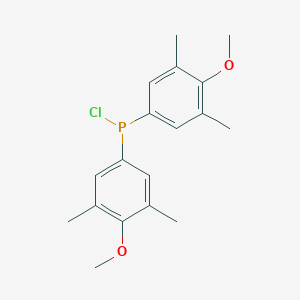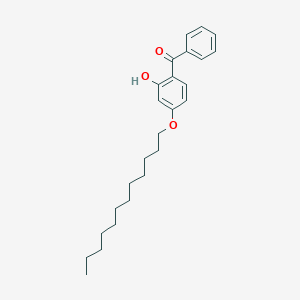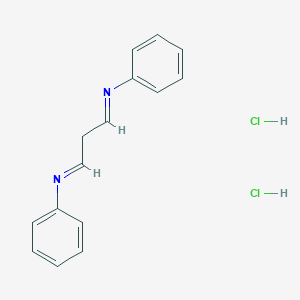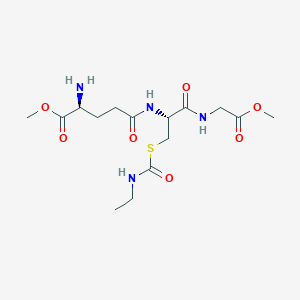
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester, commonly known as ECGC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ECGC is a derivative of glutathione, a tripeptide molecule that plays a crucial role in maintaining cellular health. ECGC has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
作用机制
The mechanism of action of ECGC is not fully understood, but it is believed to act through a variety of pathways. ECGC has been shown to inhibit the activity of certain enzymes, such as glutathione S-transferase and ornithine decarboxylase, which are involved in cellular processes such as detoxification and cell proliferation. ECGC has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and NF-κB pathways.
生化和生理效应
ECGC has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative stress. ECGC has also been shown to modulate the activity of certain enzymes involved in cellular metabolism, such as the citric acid cycle and the pentose phosphate pathway. Additionally, ECGC has been shown to modulate the activity of certain ion channels and receptors, such as the NMDA receptor and the GABA receptor.
实验室实验的优点和局限性
ECGC has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, ECGC has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various cellular processes.
However, there are also limitations to the use of ECGC in lab experiments. One limitation is that the mechanism of action of ECGC is not fully understood, making it difficult to interpret experimental results. Additionally, ECGC may have off-target effects, meaning that it may affect cellular processes that are not directly related to the research question being investigated.
未来方向
There are several future directions for research on ECGC. One area of research is to further elucidate the mechanism of action of ECGC, in order to better understand its effects on cellular processes. Additionally, research could be conducted to investigate the potential therapeutic applications of ECGC, such as in the treatment of cancer or neurodegenerative diseases. Finally, research could be conducted to investigate the potential off-target effects of ECGC, in order to better understand its overall impact on cellular processes.
合成方法
ECGC can be synthesized by reacting glutathione with N-ethylcarbodiimide (EDC) and dimethylformamide (DMF) in the presence of a base. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
ECGC has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. ECGC has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. ECGC has also been studied for its potential neuroprotective effects, as well as its ability to modulate the immune system.
属性
CAS 编号 |
125974-23-4 |
|---|---|
产品名称 |
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester |
分子式 |
C15H26N4O7S |
分子量 |
406.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C15H26N4O7S/c1-4-17-15(24)27-8-10(13(22)18-7-12(21)25-2)19-11(20)6-5-9(16)14(23)26-3/h9-10H,4-8,16H2,1-3H3,(H,17,24)(H,18,22)(H,19,20)/t9-,10-/m0/s1 |
InChI 键 |
RAJAPLDJYLCDLL-UWVGGRQHSA-N |
手性 SMILES |
CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N |
SMILES |
CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
规范 SMILES |
CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
其他 CAS 编号 |
125974-23-4 |
序列 |
XXG |
同义词 |
S-(N-ETHYLCARBAMOYL)GLUTATHIONEDIMETHYLESTER |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



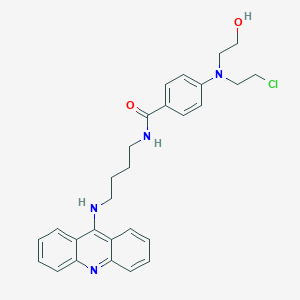
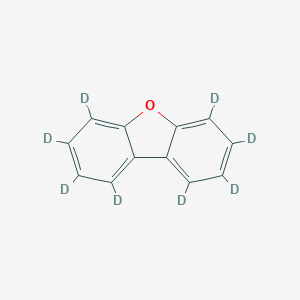
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)

